2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

Procurement economics Building block sourcing Cost-benefit analysis

Fragment-based drug discovery programs targeting metalloenzymes often struggle with promiscuous metal chelation by screening hits. This 1,3-dioxoisoindoline-5-carboxylic acid building block, bearing a 6-methylpyridin-2-yl N-substituent (CAS 328549-51-5), addresses this challenge through ortho steric shielding of the pyridine nitrogen. • Ortho-methyl substitution reduces off-target metal binding vs. 4-Me isomer (CAS 328549-49-1) • LogP 1.56 enables ~3.4-fold higher membrane permeability than pyrimidine analog • Available at 98% purity-eliminates in-house HPLC repurification for SPR/ITC/NMR studies • 5-COOH handle supports amide coupling, esterification & activated ester synthesis

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
CAS No. 328549-51-5
Cat. No. B1619591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
CAS328549-51-5
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C15H10N2O4/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21)
InChIKeyQDNYBWDQQFFLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Procurement Guide


2-(6-Methylpyridin-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a substituted 1,3-dioxoisoindoline (phthalimide) derivative bearing a 6-methylpyridin-2-yl group on the imide nitrogen and a carboxylic acid at the 5-position of the isoindoline ring . Its molecular formula is C15H10N2O4 with a molecular weight of 282.25 g/mol . This compound is catalogued as a screening building block (ChemBridge ID: 5636979; MFCD01046775) and is supplied by multiple vendors at purities ranging from 95% to 98% for use in medicinal chemistry, fragment-based drug discovery, and organic synthesis programs .

Why Generic Substitution Fails


The 1,3-dioxoisoindoline-5-carboxylic acid scaffold tolerates diverse N-substituents, but the position of the methyl group on the pyridine ring critically governs both physicochemical properties and metal-coordination geometry. The 6-methyl substituent is ortho to the pyridine nitrogen, creating steric hindrance that alters the bite angle and binding affinity relative to the 4-methyl isomer (CAS 328549-49-1), where the methyl group is para and remote from the coordinating nitrogen . Similarly, replacing the methylpyridine with a pyrimidine ring (CAS 328549-52-6) introduces an additional nitrogen that drastically shifts LogP and hydrogen-bonding capacity . These structural differences translate into measurable divergence in lipophilicity, ionization behavior, and vendor pricing—meaning that substitution without explicit comparative validation risks compromising both experimental reproducibility and procurement cost-efficiency [1].

Quantitative Differentiation Evidence


Procurement Cost Premium Over Positional Isomer

The target 6-methylpyridin-2-yl compound commands a 67% price premium over both its 4-methyl positional isomer (CAS 328549-49-1) and the pyrimidin-2-yl analog (CAS 328549-52-6) when sourced from the same supplier at equivalent purity and pack size . This differential is consistent across pack sizes (1 g and 5 g).

Procurement economics Building block sourcing Cost-benefit analysis

Lipophilicity Advantage Over Pyrimidine Analog

The target compound exhibits a computed LogP of 1.56 compared to 1.03 for the pyrimidin-2-yl analog (CAS 328549-52-6), representing a 0.53 log unit increase in lipophilicity [1]. At physiological pH (7.4), the target compound has a calculated LogD of -1.64, indicating significant ionization of the carboxylic acid group [1].

Lipophilicity ADME prediction Fragment-based drug design

Distinct Steric Environment from Ortho Substitution

In the target compound (6-methyl isomer), the methyl group is positioned ortho to the pyridine nitrogen, creating steric hindrance immediately adjacent to the primary metal-coordination site. In the 4-methyl isomer (CAS 328549-49-1), the methyl group is para to the pyridine nitrogen and remote from the coordination sphere . This positional difference alters the conformational preferences of the N-aryl bond and the accessible dihedral angle between the pyridine and isoindoline planes.

Metal coordination chemistry Steric effects Positional isomer differentiation

Higher Purity Grade Availability

The target compound is available at 98% purity (NLT 98%) from MolCore, in addition to the standard 95% grade offered by Fluorochem and Hit2Lead . By contrast, the 4-methyl positional isomer (CAS 328549-49-1) and the pyrimidine analog (CAS 328549-52-6) are predominantly listed at 95% purity across major vendors, with no publicly advertised ≥98% options .

Purity specification Quality assurance Analytical chemistry

Optimal Application Scenarios


Fragment-Based Screening with Sterically Shielded Motifs

When designing fragment libraries for metalloenzyme targets (e.g., kinases, HDACs, or matrix metalloproteinases), the 6-methyl substitution ortho to the pyridine nitrogen provides steric shielding that can enhance target selectivity by discriminating against shallow or sterically congested metal-binding pockets. The 4-methyl isomer, lacking ortho shielding, may exhibit promiscuous metal chelation. Researchers should select this compound when ortho steric modulation of the metal-coordinating pharmacophore is a design objective .

Membrane Permeability Optimization

In lead optimization campaigns where passive membrane permeability is a key parameter, the target compound's LogP of 1.56 offers a 0.53-unit lipophilicity advantage over the pyrimidine analog (LogP 1.03), corresponding to approximately 3.4-fold higher theoretical octanol-water partitioning. This makes the target compound more suitable for targets requiring moderate cell permeability, while the pyrimidine analog may be preferred when lower lipophilicity is needed to mitigate off-target binding or improve aqueous solubility [1].

High-Precision Bioassays and NMR Standards

For quantitative structure-activity relationship (QSAR) studies, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or 19F/1H NMR reference standard preparation where impurity interference is unacceptable, the 98% purity grade available for this compound provides a measurable advantage over the 95% maximum grade offered for its closest analogs. Procuring the 98% grade may eliminate the time and cost of in-house HPLC repurification .

Amide Coupling and Bioconjugation

The 5-carboxylic acid group on the isoindoline ring provides a synthetically tractable handle for amide bond formation, esterification, or activated ester preparation. This functional group placement is conserved across the dioxoisoindoline-5-carboxylic acid series, but the 6-methylpyridin-2-yl N-substituent confers distinct solubility and reactivity characteristics that may influence coupling efficiency. The computed TPSA of 87.57 Ų and LogD (pH 7.4) of -1.64 indicate that the compound will be predominantly ionized at physiological pH, favoring aqueous workup protocols [2].

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